Malononitrile, (2-hydroxy-3-methoxybenzylidene)-
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Overview
Description
Malononitrile, (2-hydroxy-3-methoxybenzylidene)-, also known by its systematic name 2-(2-hydroxy-3-methoxybenzylidene)malononitrile , is a chemical compound with the molecular formula C₁₁H₈N₂O₂. Its CAS number is 36938-01-9, and its molecular weight is approximately 200.2 g/mol . This compound features a benzylidene group attached to a malononitrile moiety.
Preparation Methods
Synthetic Routes: The synthesis of 2-(2-hydroxy-3-methoxybenzylidene)malononitrile involves the condensation of O-vanillin (2-hydroxy-3-methoxybenzaldehyde) with 2,3-diaminomaleonitrile. The reaction proceeds through Schiff base formation, resulting in the desired compound .
Industrial Production Methods: Unfortunately, detailed information on industrial-scale production methods for this compound is scarce due to its rarity and specialized nature. Researchers primarily focus on its synthetic routes for laboratory purposes.
Chemical Reactions Analysis
Reactivity: 2-(2-hydroxy-3-methoxybenzylidene)malononitrile can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur at appropriate functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include derivatives of 2-(2-hydroxy-3-methoxybenzylidene)malononitrile, such as substituted benzylidene malononitriles.
Scientific Research Applications
2-(2-hydroxy-3-methoxybenzylidene)malononitrile finds applications in various scientific fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potential use in drug discovery and bioorganic chemistry.
Medicine: Investigated for its pharmacological properties.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While 2-(2-hydroxy-3-methoxybenzylidene)malononitrile is unique due to its specific structure, similar compounds include other benzylidene malononitriles and related Schiff bases.
Biological Activity
Malononitrile, (2-hydroxy-3-methoxybenzylidene)-, also known as BMN11, is a compound that has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential applications.
Chemical Structure and Properties
The chemical formula for Malononitrile, (2-hydroxy-3-methoxybenzylidene)- is C11H8N2O2. The compound features a benzylidene moiety with hydroxyl and methoxy substitutions that are critical for its biological activity.
BMN11 has been identified primarily as a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. The inhibition of tyrosinase can lead to reduced melanin production, making BMN11 a candidate for use in skin-whitening products.
Inhibition Studies
- IC50 Values : BMN11 exhibited an IC50 value of 17.05 μM against tyrosinase, significantly lower than that of kojic acid (36.68 μM), indicating superior inhibitory potency .
- Binding Mechanism : Molecular docking studies suggest that BMN11 binds to tyrosinase by forming hydrogen bonds with specific residues (GLY281 and ASN260) and engaging in hydrophobic interactions with VAL283, PHE264, and ALA286 .
Anti-Melanogenic Activity
BMN11 was tested in various in vitro models:
- Cell Lines : It was evaluated using B16F10 melanoma cells and human keratinocyte (HaCat) cells. Results indicated that BMN11 effectively inhibited αMSH-induced melanogenesis without cytotoxic effects at concentrations up to 30 μM .
- Melanin Accumulation : In human skin models, BMN11 demonstrated a significant reduction in melanin accumulation compared to untreated controls .
Anticancer Potential
Beyond its dermatological applications, BMN11 has shown promise in anticancer research:
- Antiproliferative Effects : Preliminary studies indicate that derivatives of malononitrile compounds exhibit antimicrobial and anti-proliferative activities . Further investigations are needed to establish the specific anticancer mechanisms.
Toxicity and Safety Profile
Toxicity assessments have shown that BMN11 does not exhibit cytotoxicity in various cell lines up to tested concentrations. However, comprehensive safety evaluations are still necessary to confirm its suitability for topical applications on human skin .
Case Studies and Research Findings
A recent study synthesized 12 derivatives of 2-(substituted benzylidene)malononitrile to evaluate their biological activities. Among these, BMN11 was highlighted for its strong tyrosinase inhibition and potential as an anti-melanogenic agent .
Summary of Findings
Compound Name | IC50 (μM) | Cell Line Tested | Observations |
---|---|---|---|
BMN11 | 17.05 | B16F10 | Strong inhibition of melanogenesis without cytotoxicity |
Kojic Acid | 36.68 | B16F10 | Weaker inhibition compared to BMN11 |
Properties
CAS No. |
36938-01-9 |
---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-[(2-hydroxy-3-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-10-4-2-3-9(11(10)14)5-8(6-12)7-13/h2-5,14H,1H3 |
InChI Key |
FLKSNFNDQCADDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C(C#N)C#N |
Origin of Product |
United States |
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